Methoxydimethyl(phenyl)silane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methoxy-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OSi/c1-10-11(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQXNMOSXYEQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170547 | |
| Record name | Silane, methoxydimethylphenyl- | |
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Molecular Weight |
166.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Polymethylphenylsiloxane | |
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CAS No. |
17881-88-8, 63148-58-3 | |
| Record name | Silane, methoxydimethylphenyl- | |
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| Record name | Siloxanes and Silicones, Me Ph | |
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| Record name | Silane, methoxydimethylphenyl- | |
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| Record name | Siloxanes and Silicones, Me Ph | |
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| Record name | methoxydimethylphenylsilane | |
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Sophisticated Synthetic Methodologies for Methoxydimethyl Phenyl Silane and Its Derivatives
Direct Silylation Approaches in the Synthesis of Methoxydimethyl(phenyl)silane
Direct C-H bond silylation has emerged as a powerful and atom-economical method for the synthesis of arylalkoxysilanes. This approach circumvents the need for pre-functionalized starting materials, such as aryl halides, by directly converting an aromatic C-H bond into a C-Si bond.
Catalytic Systems for Direct Silylation Reactions
Rhodium-based catalysts have proven particularly effective for the intermolecular C-H silylation of arenes with alkoxysilanes. nih.govrsc.org A notable system involves a rhodium complex generated from commercially available precursors, [Rh(coe)₂Cl]₂ (where coe is cyclooctene) and a chiral bisphosphine ligand like (S,S)-Ph-BPE. nih.gov This catalytic system, typically used at a low loading of 0.5 mol%, facilitates the reaction between an arene, such as benzene (B151609), and an alkoxysilane, like ethoxydimethylsilane (HSiMe₂(OEt)), in the presence of a hydrogen acceptor like cyclohexene (B86901) at elevated temperatures (e.g., 100 °C). nih.gov
The reaction to form the parent ethoxy-analogue, ethoxydimethyl(phenyl)silane, demonstrates high efficiency. Using a preformed dimeric rhodium complex, [RhCl(Ph-BPE)]₂, at catalyst loadings as low as 0.5 mol%, yields of up to 94% have been achieved for the silylation of benzene with HSiMe₂(OEt). nih.gov This method is tolerant of various functional groups on the arene, including fluorine and chlorine, and is also effective for electron-rich arenes. nih.gov However, the efficiency can be lower for electron-deficient arenes and is sensitive to steric hindrance. nih.gov
Mechanistic studies suggest that the active catalytic species is a rhodium(I)-silyl complex, generated after the hydrogenation of the hydrogen acceptor. acs.orgnih.gov This species then undergoes oxidative addition of the arene C-H bond, followed by reductive elimination to form the desired C-Si bond and regenerate a rhodium(I) hydride species. acs.orgpku.edu.cn A key challenge in these reactions is the competing redistribution of the starting alkoxysilane, which can be minimized by using well-defined, preformed catalysts. nih.gov
Table 1: Rhodium-Catalyzed Direct Silylation of Benzene with Ethoxydimethylsilane nih.gov
| Catalyst Precursor | Ligand | Yield of PhSiMe₂(OEt) (%) |
| [Rh(cod)OH]₂ | Ph-BPE | 79 |
| [Rh(coe)₂OH]₂ | Ph-BPE | 84 |
| [Rh(coe)₂Cl]₂ | Ph-BPE | 86 |
| [RhCl(Ph-BPE)]₂ (preformed) | - | 94 (at 0.5 mol%) |
Hydrosilylation Reactions Leading to this compound and Related Structures
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process for creating Si-C bonds and is a key method for synthesizing organosilicon compounds. nih.gov While not a direct route to this compound itself, it is instrumental in creating precursors and related alkyl- and vinylsilane structures. nih.govnii.ac.jp
A relevant synthesis involves the hydrosilylation of 2-phenylpropene with dichloromethylsilane (B8780727) (HSiMeCl₂) using a platinum catalyst like hexachloroplatinic acid (H₂PtCl₆). nii.ac.jp This reaction yields dichloromethyl(2-phenylpropyl)silane. This intermediate can then be converted to the target-related structure, methoxydimethyl(2-phenylpropyl)silane, through subsequent reactions. Specifically, reaction with methanol (B129727) in the presence of a carbamide affords dimethoxymethyl(2-phenylpropyl)silane, which upon treatment with a Grignard reagent like methylmagnesium iodide, gives the final methoxydimethyl(2-phenylpropyl)silane. nii.ac.jp
Mechanism and Stereoselectivity in Hydrosilylation
The most prevalent mechanism for transition-metal-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism. nih.gov This process involves:
Oxidative addition of the Si-H bond of the silane (B1218182) to the low-valent metal center.
Coordination of the alkene to the resulting metal-silyl-hydride complex.
Insertion of the alkene into the metal-hydride bond (or less commonly, the metal-silyl bond).
Reductive elimination of the resulting alkyl- or vinylsilane product, regenerating the catalyst. nih.govnih.gov
The regioselectivity of alkene hydrosilylation typically follows an anti-Markovnikov pattern, where the silicon atom attaches to the terminal carbon of a terminal alkene. nih.gov The stereoselectivity of the addition to alkynes is often cis, leading to (E)-alkenylsilanes. nih.gov However, selectivity is highly dependent on the catalyst, ligands, substrate, and silane used. nih.govresearchgate.net For instance, nickel-catalyzed hydrosilylation of 1,1-disubstituted allenes can be directed to form either (Z)- or (E)-allylsilanes by strategically choosing ligands that induce specific steric and non-covalent interactions. researchgate.net
Catalytic Aspects in Hydrosilylation of Organoalkenes with Silanes
A wide array of transition metals catalyze hydrosilylation, with platinum complexes, such as Karstedt's catalyst, being particularly prominent, especially in industrial applications. nih.gov However, due to the high cost of precious metals, significant research has focused on developing catalysts based on more earth-abundant metals like iron, cobalt, and nickel. nih.govacs.org
Platinum: Remains a benchmark for high efficiency and is used in reactions like the synthesis of dichloromethyl(2-phenylpropyl)silane. nih.govnii.ac.jp
Palladium: Palladium-based catalysts show exceptional activity and can provide high regioselectivity, for example, in the hydrosilylation of 1-octene (B94956) with trichlorosilane. researchgate.net
Nickel: Nickel catalysts, often in the form of simple salts like NiCl₂·6H₂O activated by a base, offer an economical alternative for the anti-Markovnikov hydrosilylation of terminal alkenes with primary silanes. nih.gov α-Diimine nickel catalysts have also been developed for reactions with tertiary silanes. nih.gov
Iron and Cobalt: Pincer-ligated iron and cobalt complexes have been developed as efficient catalysts for the anti-Markovnikov hydrosilylation of alkenes, demonstrating high functional group tolerance. nih.gov Co₂(CO)₈ has been used for the β-(E)-selective hydrosilylation of internal alkynes with tertiary silanes. nih.gov
Table 2: Comparison of Catalysts in Alkene Hydrosilylation
| Catalyst Metal | Common Precursors/Complexes | Selectivity | Key Features |
| Platinum (Pt) | H₂PtCl₆, Karstedt's catalyst | Typically anti-Markovnikov | High activity, industrial standard. nih.govnii.ac.jp |
| Palladium (Pd) | Pd-MOP complexes | High regioselectivity | Effective for various alkenes. researchgate.net |
| Nickel (Ni) | NiCl₂/Base, α-Diimine Ni complexes | Exclusive anti-Markovnikov | Earth-abundant, cost-effective. nih.govnih.gov |
| Iron (Fe) | Pincer Fe complexes | anti-Markovnikov | High functional group tolerance. nih.gov |
| Cobalt (Co) | Co₂(CO)₈, Pincer Co complexes | β-(E)-selective for internal alkynes | Earth-abundant, versatile. nih.govnih.gov |
Catalytic Dehydrogenative Coupling Routes for this compound Formation
The formation of the Si-O bond in this compound can be achieved efficiently through the catalytic dehydrogenative coupling of a hydrosilane with an alcohol. This method is highly atom-economical, as the only byproduct is molecular hydrogen (H₂). pku.edu.cn The direct synthesis of this compound involves the reaction of dimethylphenylsilane (B1631080) with methanol.
Transition-Metal Catalysis in Si-O Bond Formation
A variety of transition-metal complexes are known to catalyze the dehydrogenative silylation of alcohols. Recently, a sustainable approach utilizing a multiphase catalyst derived from chitosan (B1678972), a biowaste polymer, has been reported. This heterobimetallic nanostructured material, containing species like silver chromate (B82759) dispersed on N-doped carbon, efficiently catalyzes the coupling of hydrosilanes and alcohols under mild, aerobic conditions.
In a specific example, this biomass-derived catalyst was used for the reaction of dimethylphenylsilane with methanol, which produced this compound with excellent selectivity. This demonstrates a green and effective route to the target compound. Other successful catalytic systems for Si-O dehydrocoupling include complexes based on copper, palladium nanoparticles, and iron. rsc.orgpku.edu.cn For instance, half-sandwich iron-N-heterocyclic carbene (NHC) complexes have been shown to catalyze the dehydrogenative coupling of various alcohols and silanes, although their activity with dimethylphenylsilane was noted to be limited under the specific conditions tested. pku.edu.cn Copper-based metal-organic frameworks (MOFs) like Cu₃(BTC)₂ have also been employed as efficient and reusable heterogeneous catalysts for this transformation. rsc.org
Table 3: Catalytic Systems for Dehydrogenative Coupling of Silanes and Alcohols
| Catalyst System | Silane Substrate | Alcohol Substrate | Product Type | Reference |
| AgCr@CN-800 (Biomass-derived) | Dimethylphenylsilane | Methanol | This compound | |
| Half-sandwich iron-NHC | Phenylsilane (B129415) | Ethanol | Triethoxyphenylsilane | pku.edu.cn |
| Cu₃(BTC)₂ (MOF) | Various silanes | Various alcohols | Silyl (B83357) ethers | rsc.org |
| Pd-Nanoparticles | Various silanes | Various alcohols | Silyl ethers | |
| Cobalt-salen complexes | Hydrosilanes | Alcohols/Silanols | Silyl ethers/Siloxanes |
Metal-Free Catalysis in Dehydrogenative Coupling
The synthesis of silyl ethers, including this compound, through the dehydrogenative coupling of hydrosilanes and alcohols presents a more environmentally benign and atom-economical alternative to traditional methods that use halosilanes and produce stoichiometric salt waste. csic.es While transition metals have been widely used to catalyze this reaction, recent advancements have focused on the development of effective metal-free catalytic systems. csic.esnih.gov These approaches avoid the cost and potential toxicity associated with metal catalysts.
Key metal-free strategies include the use of main-group Lewis acids and organocatalysts. An electrophilic phosphonium (B103445) cation, [(C₆F₅)₃PF][B(C₆F₅)₄], has been demonstrated as a potent Lewis acid catalyst for the dehydrocoupling of various silanes with amines, thiols, phenols, and carboxylic acids, liberating hydrogen gas in the process. nih.gov This catalyst effectively promotes the formation of Si-O bonds. For instance, the reaction between an alcohol and a silane is carried out in a solvent like C₆D₅Br or CD₂Cl₂ at room temperature with a low catalyst loading (1.0–1.5 mol%). nih.gov The reaction progress is monitored by NMR spectroscopy until completion. nih.gov
Another significant advancement in this area is the use of organophosphonic acids as catalysts. Phenylphosphonic acid, an inexpensive and non-metallic catalyst, has been shown to effectively catalyze the direct dehydrogenative coupling of alcohols and silanes to produce silyl ethers in high yields. zlb.de A key advantage of this system is its ability to function under mild, solvent-free conditions, enhancing its green chemistry credentials. zlb.de In addition to acids, N-heterocyclic carbenes (NHCs) have also been identified as efficient metal-free catalysts for this transformation. csic.es
The following table summarizes representative metal-free catalytic systems used for dehydrogenative coupling reactions.
| Catalyst Type | Catalyst Example | Substrates | Key Features |
| Phosphonium Salt nih.gov | [(C₆F₅)₃PF][B(C₆F₅)₄] | Silanes with phenols, amines, thiols, carboxylic acids | Highly electrophilic Lewis acid; operates at room temperature. |
| Organophosphonic Acid zlb.de | Phenylphosphonic acid | Hydrosilanes and alcohols | Inexpensive, non-metallic; functions under solvent-free conditions. |
| N-Heterocyclic Carbene csic.es | (Not specified) | Hydrosilanes and alcohols | Efficient organocatalyst for Si-O bond formation. |
Derivatization and Structural Transformations for this compound Analogs
The structural framework of this compound serves as a versatile platform for the synthesis of a wide range of organosilicon analogs through various derivatization and transformation reactions. These modifications are crucial for fine-tuning the chemical and physical properties of the resulting compounds for specific applications in materials science and organic synthesis.
One fundamental transformation pathway involves the hydrosilylation of unsaturated compounds followed by functional group interconversions. For example, a multi-step synthesis to create an analog starts with the hydrosilylation of 2-phenylpropene with dichloromethylsilane, catalyzed by chloroplatinic acid, to form dichloromethyl(2-phenylpropyl)silane. researchgate.net This intermediate is then reacted with methanol in the presence of a base to yield dimethoxymethyl(2-phenylpropyl)silane. researchgate.net Subsequent reaction with a Grignard reagent, such as methylmagnesium iodide, replaces one methoxy (B1213986) group with a methyl group to afford methoxydimethyl(2-phenylpropyl)silane, an alkyl-chain-bearing analog of the parent compound. researchgate.net This product can be further derivatized; for instance, treatment with hydrofluoric acid converts it to the corresponding fluorodimethyl(2-phenylpropyl)silane. researchgate.net
Modern photoredox catalysis offers another sophisticated route for structural modification. Radical group transfer reactions can introduce vinyl and alkynyl groups into silane structures. nih.gov For example, vinyl silanes can be synthesized and then undergo a photoredox-catalyzed radical group transfer. nih.gov This process typically uses an iridium-based photocatalyst ([Ir(dtbbpy)(ppy)₂]PF₆) and an amine like tri-n-butylamine (Bu₃N) in a mixed solvent system. nih.gov This methodology allows for the creation of complex silane ethers, such as methoxydimethyl(oct-1-en-4-yloxy)silane, by forming new C-O-Si linkages. nih.gov
The table below outlines examples of derivatization reactions to produce analogs of this compound.
| Starting Material/Precursor | Reagents and Conditions | Transformation | Resulting Analog |
| Dichloromethyl(2-phenylpropyl)silane researchgate.net | 1. Methanol, Carbamide2. Methylmagnesium iodide | Methoxylation followed by methylation | Methoxydimethyl(2-phenylpropyl)silane |
| Methoxydimethyl(2-phenylpropyl)silane researchgate.net | 40% Hydrofluoric Acid (HF) | Fluorination | Fluorodimethyl(2-phenylpropyl)silane |
| Vinyl Silane (Iodide-containing) nih.gov | [Ir(dtbbpy)(ppy)₂]PF₆, Bu₃N, MeCN/MeOH | Photoredox-catalyzed radical group transfer | Methoxydimethyl(alkenyloxy)silane derivatives |
These synthetic strategies highlight the adaptability of the this compound scaffold, enabling the generation of a diverse library of analogs with tailored functionalities.
Elucidating the Chemical Reactivity and Reaction Mechanisms of Methoxydimethyl Phenyl Silane
Hydrolysis and Condensation Kinetics and Mechanisms of Methoxydimethyl(phenyl)silane
The hydrolysis and subsequent condensation of this compound are fundamental reactions that lead to the formation of siloxanes. This process is initiated by the hydrolytic cleavage of the methoxy (B1213986) group.
The primary step in the hydrolysis of this compound is the reaction with water, which cleaves the silicon-oxygen bond of the methoxy group to form a silanol (B1196071) intermediate, dimethyl(phenyl)silanol, and methanol (B129727). wikipedia.org This reaction is analogous to the hydrolysis of other alkoxysilanes. wikipedia.orggelest.com Silanols are generally synthesized by the hydrolysis of alkoxysilanes. wikipedia.org The general reaction is as follows:
C₆H₅(CH₃)₂Si-OCH₃ + H₂O ⇌ C₆H₅(CH₃)₂Si-OH + CH₃OH
This formation of the silanol is a reversible reaction. adhesivesmag.com The silanol species, C₆H₅(CH₃)₂Si-OH, is a highly reactive intermediate that is crucial for the subsequent condensation steps. gelest.com Silanols are often considered as intermediates in organosilicon chemistry. wikipedia.org
The dimethyl(phenyl)silanol intermediate is unstable and readily undergoes self-condensation. gelest.com In this process, two silanol molecules react to form a disiloxane, releasing a molecule of water.
2 C₆H₅(CH₃)₂Si-OH → C₆H₅(CH₃)₂Si-O-Si(CH₃)₂C₆H₅ + H₂O
This condensation reaction is the basis for the formation of siloxane bonds (Si-O-Si). instras.com Since this compound is a monofunctional silane (B1218182), its condensation is limited to the formation of a dimer, 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane. nih.gov Further polymerization to create a cross-linked network does not occur with monofunctional silanes, which can only form dimers. nih.gov Terminal silanol groups make polydimethylsiloxanes susceptible to condensation. gelest.com The conversion of alkoxysilanes to siloxanes proceeds through these silanol intermediates. wikipedia.org
The kinetics of both hydrolysis and condensation are highly dependent on the reaction conditions, particularly pH and the presence of catalysts.
pH: The rates of hydrolysis and condensation are significantly influenced by the pH of the medium. Both reactions are catalyzed by acids and bases, with the minimum rate for hydrolysis observed around a neutral pH of 7. adhesivesmag.comresearchgate.net Acid catalysis typically involves the protonation of the alkoxy group, making it a better leaving group. gelest.comadhesivesmag.com Base catalysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. adhesivesmag.com For condensation, the rate minimum occurs at approximately pH 4. adhesivesmag.com
Catalysts: The same catalysts that promote hydrolysis usually also catalyze condensation. gelest.com
Alkoxy Group: The nature of the alkoxy group affects the hydrolysis rate. Methoxysilanes, such as this compound, hydrolyze about 6 to 10 times faster than the corresponding ethoxysilanes due to lower steric hindrance. gelest.comsilsource.com
Water/Silane Ratio: The ratio of water to silane can influence the structure of the resulting oligomers. nih.gov
| Reaction Condition | Effect on Hydrolysis/Condensation of this compound |
| pH | Catalyzed by both acid and base; slowest rate at neutral pH (~7). adhesivesmag.comresearchgate.net |
| Catalysts | Catalysts for hydrolysis generally also catalyze condensation. gelest.com |
| Leaving Group | Methoxy group leads to faster hydrolysis compared to larger alkoxy groups like ethoxy. gelest.comsilsource.com |
| Functionality | As a monofunctional silane, it forms dimers rather than a polymer network. nih.gov |
Activation and Functionalization of Si–O Bonds in this compound
While the Si–O bond in silyl (B83357) ethers is generally stable, its cleavage and functionalization can be achieved using specific catalytic strategies, enabling the synthesis of other useful silicon compounds.
Transition-metal catalysts have been shown to be effective in activating the otherwise unreactive Si-O bond of silyl ethers like this compound. nih.govacs.org
One reported method involves the reduction of this compound using pinacol (B44631) borane (B79455) (HBpin) with a metallocene-type yttrium catalyst. This reaction cleaves the Si-O bond to produce dimethylphenylsilane (B1631080), a valuable hydrosilane. The reaction requires elevated temperatures (100 °C) and a significant catalyst loading (10 mol%) to proceed effectively over 24 hours. nih.govbath.ac.uk
Iron complexes have also been utilized for the desilylation of silyl ethers. A three-coordinate iron(II) β-diketiminate complex, in conjunction with pinacol borane, can cleave the Si–O bond. While reactions with silazanes (Si-N) proceed under mild conditions, the cleavage of the more robust Si–O bond in silyl ethers requires more forcing conditions. nih.govacs.org These catalytic methods represent important advancements in silicon chemistry, as they allow for the transformation of stable silyl ethers into other functional silicon-containing molecules. acs.org
| Catalyst System | Substrate | Reagent | Product | Conditions |
| Yttrium metallocene | This compound | Pinacol borane (HBpin) | Dimethylphenylsilane | 10 mol% catalyst, 100 °C, 24 h nih.govbath.ac.uk |
| Iron(II) β-diketiminate | Silyl ethers | Pinacol borane (HBpin) | Hydrosilane | More forcing conditions than Si-N cleavage acs.org |
Radical Reactions and Group Transfer Processes Involving this compound
The involvement of organosilanes in radical reactions is a growing area of synthetic chemistry. While radical group transfer is well-explored for vinyl and alkynyl silanes, the radical reactivity of phenyl silanes is also of fundamental interest. nih.gov
Research on the gas-phase reaction between the phenyl radical (C₆H₅•) and silane (SiH₄) provides insight into potential radical pathways for compounds like this compound. chemrxiv.orgnih.gov This reaction proceeds via a radical substitution mechanism at the silicon atom to form phenylsilane (B129415) (C₆H₅SiH₃). chemrxiv.orgnih.gov This demonstrates that silicon can be a target for radical attack, leading to the displacement of a substituent. The presence of the phenyl group on the silicon in this compound could influence its reactivity in similar radical processes.
Furthermore, photoredox catalysis has been used to drive radical group transfer reactions of vinyl and alkynyl silanes. nih.govresearchgate.netacs.org In these systems, a radical adds to the silicon-tethered π-system, followed by fragmentation. nih.gov Although this compound lacks a vinyl or alkynyl group, these studies highlight the key role silicon can play in mediating radical transformations. researchgate.net The lability of organosilanes is advantageous in these group transfer reactions. nih.govresearchgate.net
Photoredox Catalysis in Radical Silane Chemistry
The advantageous properties of organosilanes, particularly their lability, have made them subjects of interest in radical group transfer reactions. Photoredox catalysis has emerged as a powerful method for conducting radical chemistry under mild conditions, moving away from traditional reliance on harsh reagents. nih.gov This approach has been successfully applied to radical group transfer reactions involving vinyl and alkynyl silanes, enabling the formation of C-C bonds onto sp³-hybridized carbons. nih.govresearchgate.net
A proposed mechanism begins with the irradiation of a photocatalyst, such as an Iridium(III) complex, with visible light. The excited photocatalyst then engages in a single-electron oxidation of an amine, like tributylamine (B1682462) (Bu₃N). The resulting aminium radical undergoes deprotonation to form an α-aminoalkyl radical. nih.govacs.org This radical participates in a halogen-atom transfer (XAT) with an alkyl iodide, generating the key carbon-centered radical and an α-iodoamine, which can then regenerate the α-aminoalkyl radical. acs.org The carbon-centered radical adds to the vinyl or alkynyl group of the silane, initiating a cyclization. The resulting cyclic siloxane intermediate can then undergo ring-opening. nih.govacs.org Methanol has been observed to promote a rapid ring-opening of the intermediate siloxane. nih.govacs.org
While direct studies on this compound in this specific context are not extensively detailed, the reactivity of related methoxydimethyl-functionalized siloxanes provides a strong model for its potential behavior. For instance, compounds like methoxydimethyl((2-vinyl-2,3-dihydro-1H-inden-1-yl)oxy)silane have been synthesized and utilized in these transformations, highlighting the role of the methoxydimethylsilyl ether moiety. acs.org The general method displays high diastereoselectivity and broad functional group tolerance. nih.gov
Table 1: Key Features of Photoredox-Catalyzed Radical Group Transfer with Silanes
| Feature | Description | Reference |
| Catalysis | Utilizes visible-light photoredox catalysis, often with an Iridium-based photocatalyst. | nih.gov |
| Radical Source | Activated and unactivated alkyl iodides are used as radical precursors. | researchgate.net |
| Silane Substrate | Silicon-tethered vinyl and alkynyl groups act as radical acceptors. | nih.govresearchgate.net |
| Mechanism | Involves a dual catalytic cycle, often proceeding through an α-aminoalkyl radical and halogen-atom transfer. | nih.govacs.org |
| Key Intermediate | A cyclic siloxane is formed, which undergoes ring-opening to yield the final product. | nih.govacs.org |
| Outcome | Formation of new C-C bonds on sp³ carbons with high diastereoselectivity. | nih.gov |
Cross-Coupling Reactions of Phenylsilanols and Related Silane Moieties
Organosilicon compounds, particularly phenylsilanols derived from the hydrolysis of precursors like this compound, are valuable reagents in transition metal-catalyzed cross-coupling reactions. nih.govnih.gov Known for being stable, easy to handle, and less toxic than other organometallic reagents such as organostannanes, organosilanes have become attractive partners for forming carbon-carbon bonds. nih.gov The key to their reactivity in cross-coupling is the activation of the relatively inert carbon-silicon bond, typically achieved by generating a hypervalent, pentacoordinate silicon intermediate using a fluoride (B91410) source or a base. nih.govnih.govorganic-chemistry.org
Mizoroki-Heck Type Reactions with Organosilicon Reagents
The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, traditionally involves the palladium-catalyzed reaction of an organic halide with an alkene. ucl.ac.uk This reaction has been adapted to use organosilicon reagents as coupling partners in the presence of an oxidant, a process known as the oxidative Heck reaction. ucl.ac.uk In this variant, the reaction of an arylsilicon reagent with a palladium(II) salt generates an aryl-palladium intermediate via transmetalation. This intermediate then undergoes carbopalladation with an alkene, followed by β-hydride elimination to yield the substituted alkene product and palladium(0). An oxidant is required to regenerate the active palladium(II) catalyst to complete the catalytic cycle. ucl.ac.uk
Dimethyl(phenyl)silanol, the hydrolysis product of this compound, has been successfully employed in Mizoroki-Heck type reactions. For example, its reaction with butyl acrylate (B77674) in the presence of a stoichiometric amount of palladium(II) acetate (B1210297), or catalytically with a copper(II) acetate/lithium acetate oxidant system, yields butyl cinnamate. oup.com A notable advantage of using the silanol is that it does not typically produce the homo-coupling byproducts that can be an issue with other organometallic reagents like organotin compounds. oup.com
Table 2: Mizoroki-Heck Type Reaction of Dimethyl(phenyl)silanol with Butyl Acrylate
| Palladium Source | Oxidant System | Product | Yield | Reference |
| Pd(OAc)₂ (stoichiometric) | None | Butyl cinnamate | 76% | oup.com |
| Pd(OAc)₂ (0.1 mol amount) | Cu(OAc)₂/LiOAc | Butyl cinnamate | 57% | oup.com |
Palladium-Catalyzed Coupling Reactions
Beyond the Mizoroki-Heck reaction, phenylsilanols and related silane derivatives participate in a variety of palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. organic-chemistry.orgmdpi.com The first successful use of silanols in cross-coupling employed silver(I) oxide as an activator with a palladium(II) acetate catalyst. nih.gov This allowed the coupling of phenylsilanols with aryl iodides. nih.gov Another effective method involves using cesium bases, such as cesium carbonate or hydroxide, which often require a specific amount of water of hydration to prevent the formation of inactive disiloxanes at elevated temperatures. nih.gov
The Hiyama coupling's success relies on activating the C-Si bond. organic-chemistry.org While early examples used fluoride activators like tetrabutylammonium (B224687) fluoride (TBAF), fluoride-free methods have also been developed, particularly for organosilanols. nih.govorganic-chemistry.org The choice of palladium catalyst and ligands is crucial for an efficient reaction. sigmaaldrich.com For instance, bulky, electron-rich phosphine (B1218219) ligands are often required for effective coupling with less reactive aryl bromides. nih.gov
Alkoxysilanes, such as phenyl trimethoxysilane, which are closely related to this compound, are also competent coupling partners in palladium-catalyzed reactions. They have been used to synthesize biaryl compounds by coupling with aryl chlorides under various conditions, including in water or under solventless conditions, demonstrating the versatility of these reagents. mdpi.com
Table 3: Examples of Palladium-Catalyzed Cross-Coupling with Phenylsilicon Reagents
| Silicon Reagent | Coupling Partner | Catalyst/Activator | Product Type | Reference |
| Phenylsilanols | Aryl Iodides | Pd(OAc)₂ / Ag₂O | Biaryl | nih.gov |
| Phenylsilanols | Aryl Bromides/Iodides | Pd Catalyst / Cs₂CO₃·xH₂O | Biaryl | nih.gov |
| Phenyl trimethoxysilane | Aryl Chlorides | Pd(OAc)₂ / Ligand / Base | Biaryl | mdpi.com |
| Dimethyl(phenyl)silanol | Butyl Acrylate | Pd(OAc)₂ / Oxidant | Substituted Alkene | oup.com |
| Aryltrifluorosilanes | Aryl Chlorides | Pd(OAc)₂ / XPhos / TBAF | Biaryl | nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques for Methoxydimethyl Phenyl Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is an indispensable tool for the structural determination of Methoxydimethyl(phenyl)silane, offering precise information about the hydrogen, carbon, and silicon atomic environments within the molecule.
Proton (¹H) NMR spectroscopy provides a definitive signature for this compound by mapping the chemical environment of its hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the protons of the phenyl group, the methoxy (B1213986) group, and the two methyl groups attached to the silicon atom.
The aromatic protons of the phenyl ring typically appear as a complex multiplet in the downfield region of the spectrum. smolecule.com The three protons of the methoxy group (-OCH₃) resonate as a sharp singlet. The six protons of the two equivalent dimethyl groups (-Si(CH₃)₂) also produce a singlet, but located in the upfield region, a characteristic feature for methyl groups bonded to a silicon atom. smolecule.comrsc.org
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl (C₆H₅) | 7.31–7.51 | Multiplet |
| Methoxy (O-CH₃) | ~3.7-3.8 | Singlet |
| Dimethyl (Si-(CH₃)₂) | ~0.2-0.5 | Singlet |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and experimental conditions.
Silicon (²⁹Si) NMR spectroscopy is a powerful and specific technique for characterizing organosilicon compounds like this compound. Although the ²⁹Si isotope has a low natural abundance (4.7%), its chemical shift is highly sensitive to the substituents attached to the silicon atom, spanning a wide range that allows for clear differentiation of silicon environments. magritek.com
For silyl (B83357) ethers, the ²⁹Si chemical shift is influenced by the nature of the groups bonded to the silicon. The substitution of an alkyl group with a methoxy group generally causes a downfield shift. researchgate.net In silylated compounds, signals corresponding to silyl ethers of alcohols and phenols are typically found in the range of +13 to +22 ppm. usgs.gov For related dimethoxysilanes, such as dimethoxydimethylsilane, the ²⁹Si signal appears at a distinct chemical shift that helps in confirming the structural composition. magritek.com The expected chemical shift for this compound would be in a region characteristic for M-type units (monofunctional) with phenyl and methoxy substitution. magritek.com
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete elucidation of the organic moieties.
The carbon atoms of the phenyl ring resonate in the aromatic region, typically between 127 and 138 ppm. rsc.orgrsc.org The carbon of the methoxy group appears in a characteristic range for such functionalities. smolecule.com A notable feature in the ¹³C NMR spectrum is the upfield chemical shift of the methyl carbons directly bonded to the silicon atom, a result of silicon's electropositive character. smolecule.com
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
| Phenyl (C₆H₅) | 127.8 - 137.5 |
| Methoxy (O-CH₃) | ~55-60 |
| Dimethyl (Si-(CH₃)₂) | ~ -1.0 to -2.5 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary based on solvent and experimental conditions.
While not directly applicable to this compound itself, specialized NMR techniques are vital for characterizing its derivatives.
¹⁹F NMR Spectroscopy: For fluorinated derivatives of this compound, ¹⁹F NMR is an essential analytical tool. mdpi.com The technique is extremely sensitive, and the ¹⁹F chemical shifts are highly responsive to changes in the electronic environment. psu.edu This would allow for unambiguous confirmation of fluorine incorporation into the phenyl ring or other parts of the molecule and provide insights into the electronic structure of the resulting compound. mdpi.compsu.edu
³¹P NMR Spectroscopy: In the case of analogous systems where the methoxy group is replaced by a phosphorus-containing moiety, or if the silane (B1218182) is used to derivatize a phosphorus compound, ³¹P NMR spectroscopy would be employed. This technique provides direct information about the chemical environment, oxidation state, and coordination of the phosphorus atom, making it invaluable for the structural characterization of such related systems.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key functional groups. nih.gov Strong absorptions in the 1000-1100 cm⁻¹ region are indicative of the Si-O-C stretching vibrations, a hallmark of the alkoxysilane functionality. smolecule.com The presence of the silicon-phenyl bond is confirmed by bands in the fingerprint region, while the Si-CH₃ groups also have distinct absorption frequencies.
Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are found just below 3000 cm⁻¹. smolecule.com Aromatic C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ range. smolecule.com
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-3100 | C-H Stretch | Aromatic (Phenyl) |
| ~2800-3000 | C-H Stretch | Aliphatic (Methyl, Methoxy) |
| ~1500-1600 | C=C Stretch | Aromatic (Phenyl) |
| ~1250 | Deformation | Si-CH₃ |
| ~1000-1100 | Si-O-C Stretch | Alkoxysilane |
| ~760-800 | Si-C Stretch | Phenylsilane (B129415) |
Source: Data compiled from multiple spectroscopic sources. smolecule.comrsc.orgresearchgate.net
Raman Spectroscopy for Molecular Fingerprinting and Oxygen Activation Studies
While specific studies on the oxygen activation of this compound using Raman spectroscopy are not extensively detailed in the provided information, research on related polysilane compounds demonstrates the utility of spectroscopic methods in studying their reactive properties. For instance, poly(hydrosilane)s have been investigated as sources of silyl radicals, which are crucial in processes like overcoming oxygen inhibition in free radical photopolymerization. researchgate.net This suggests that Raman spectroscopy could be employed to monitor changes in the vibrational spectra of this compound during reactions involving oxygen, providing insights into the activation mechanisms.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The computed molecular weight of this compound is approximately 166.29 g/mol . nih.gov
Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The mass spectrum of this compound exhibits a prominent peak at m/z 151, which represents the base peak. nih.gov Other significant fragments are observed at m/z 121, 43, 152, and 58. nih.gov The fragmentation pattern is crucial for the definitive identification of the compound. It is important to note that in some cases, silyl-containing compounds can react with residual water in the mass spectrometer, leading to unusual ion peaks that might complicate spectral interpretation. nih.gov
A related compound, (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane, shows a molecular ion peak at m/z 226. smolecule.com Its primary fragmentation involves the loss of methoxy (31 mass units) and methyl (15 mass units) radicals from the silicon center. smolecule.com The base peak for this compound is typically the 3,4-dimethoxyphenyl cation at m/z 167, formed via Si-C bond cleavage. smolecule.com
Table 1: Top 5 Mass Spectrometry Peaks for this compound nih.gov
| m/z | Relative Intensity |
| 151 | 99.99 |
| 121 | 37.66 |
| 43 | 23.52 |
| 152 | 14.18 |
| 58 | 12.79 |
Source: PubChem nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org This method is particularly valuable for the analysis of volatile compounds like this compound. psu.edu In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph before each component is introduced into the mass spectrometer for detection and identification. wikipedia.org
Experimental GC-MS data for this compound is available, with spectra recorded on instruments such as the JEOL JMS-D-3000. nih.gov GC-MS is considered a "gold standard" for the specific identification of substances in forensic science and other analytical applications. wikipedia.org However, it is important to be aware that the high temperatures used in the GC-MS injection port can sometimes cause thermal degradation of the analyte, potentially leading to the detection of degradation products instead of the original molecule. wikipedia.org
Recent studies have shown that compounds containing a dimethyl(phenyl)silyl group, such as this compound, can sometimes exhibit unusual ion peaks in Orbitrap GC-MS due to reactions with residual water in the C-trap of the instrument. nih.gov Density functional theory (DFT) calculations have indicated that the silicon atom is the active center for these gas-phase water reactions. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of UV or visible light. uobabylon.edu.iq This technique is particularly useful for investigating molecules with π-electron systems, such as the phenyl group in this compound. uobabylon.edu.iq The absorption of UV-Vis radiation promotes electrons from lower energy orbitals to higher energy orbitals. The common transitions include σ → σ, n → π, and π → π*. elte.hu
For aromatic compounds like benzene (B151609), the UV spectrum shows vibrational fine structure. elte.hu In the case of poly(methyl phenyl silane), a related polymer, UV absorption is observed, and the presence of different chromophores can lead to distinct absorption bands. researchgate.net While a specific UV-Vis spectrum for this compound is not detailed in the provided results, it is expected to exhibit absorptions characteristic of the phenylsilyl moiety. The electronic transitions in such compounds can be influenced by factors like conjugation and the presence of substituents. researchgate.net
Chemometric Methods for Multivariate Spectroscopic Data Analysis in Silane Research
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov In the context of silane research, chemometric techniques are invaluable for analyzing complex multivariate data generated by spectroscopic methods like infrared and Raman spectroscopy. nih.govresearchgate.net
When analyzing spectroscopic data, especially from complex mixtures or surface interactions, the spectra of different species often overlap, making it challenging to identify and quantify individual components. nih.gov Chemometric methods, such as multivariate curve resolution (MCR), can be used to deconvolve these overlapping signals and provide a more thorough speciation of the chemical entities present. nih.gov For instance, a methodology combining quantitative infrared spectroscopy with a novel data processing algorithm called SORB-MCR has been successfully applied to study the speciation of a silane probe molecule on a silica (B1680970) surface. nih.gov
Other chemometric techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are also widely used. PCA is an exploratory tool for data reduction and outlier detection, while PLS is used to build predictive models for quantitative analysis. nih.govresearchgate.net These methods are essential for building robust calibration models from spectroscopic data for the quantitative determination of various parameters. researchgate.net
Theoretical and Computational Studies on Methoxydimethyl Phenyl Silane
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of methoxydimethyl(phenyl)silane, providing a detailed picture of its electronic structure and the energies associated with different molecular conformations. These calculations are based on solving the Schrödinger equation for the molecule, albeit with approximations that make the problem computationally tractable.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. mdpi.com DFT methods are used to model the electronic structure of molecules, providing insights into properties like molecular orbital energies, atomic charges, and local electron densities. mdpi.comresearchgate.net For instance, DFT calculations can reveal the distribution of electron density in phenylsilanes, which is crucial for understanding their reactivity. researchgate.net The choice of functional and basis set is critical for the accuracy of DFT calculations. mdpi.com For example, Becke's three-parameter Lee-Yang-Parr (B3LYP) functional is often used to describe the bonding in organosilicon compounds. smolecule.com
The electronic structure of a series of phenylsilanes, Ph4-nSiHn (where n = 0–3), has been investigated using DFT, with the results showing good agreement with experimental X-ray emission spectroscopy data. researchgate.net These studies help in understanding how the phenyl groups influence the electronic environment of the silicon atom. researchgate.net
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Molar Refractivity | 50.51 | - |
| Topological Polar Surface Area | 9.23 Ų | Ertl et al. |
| Consensus Log Po/w | 2.02 | - |
This table presents computationally derived physicochemical properties for this compound. Data sourced from computational chemistry predictions. ambeed.com
While DFT is widely used, higher-level ab initio methods, which are more computationally intensive, can provide benchmark data for assessing the accuracy of other computational approaches. researchgate.netaps.org These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer a more rigorous treatment of electron correlation. For complex molecules, these high-level calculations can be computationally demanding. arxiv.org For instance, benchmark ab initio calculations have been used to determine the barrier height and transition-state geometry for hydrogen abstraction from phenolic antioxidants, providing a standard against which to test various density functionals. researchgate.net
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the calculation of activation energies.
Computational methods can be employed to study the kinetics of reactions involving this compound. For example, kinetic studies have been performed on the iron(II)-catalyzed activation of Si-O bonds, a reaction relevant to the depolymerization of silicones. acs.orgbath.ac.uk These studies can help to understand the rate-limiting steps and the factors that influence the reaction rate. acs.org Computational studies have also been used to investigate the mechanism of photoredox-catalyzed radical group transfer reactions involving vinyl and alkynyl silanes. acs.org
For larger and more complex systems, such as polymers or molecules interacting with surfaces, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful tools. mdpi.comdiva-portal.orgnih.gov MD simulations track the motion of atoms and molecules over time, providing insights into dynamic processes. mdpi.com For example, MD simulations have been used to study the sequence distribution and conformational properties of high-phenyl polysiloxanes, revealing how interactions between phenyl groups influence the material's properties. nih.gov
Monte Carlo simulations, on the other hand, use random sampling to explore the conformational space of a system and calculate thermodynamic properties. diva-portal.orgarxiv.orgrsc.org These simulations are particularly useful for studying the self-assembly of molecules on surfaces and the dynamics of polymers. rsc.orgmdpi.com
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. researchgate.netresearchgate.net By calculating properties such as rotational constants, vibrational frequencies, and NMR chemical shifts, computational methods can aid in the identification and characterization of molecules. researchgate.netaps.org
For example, DFT calculations can be used to predict the infrared and Raman spectra of molecules, with the computed frequencies often showing excellent agreement with experimental data after appropriate scaling. smolecule.com The prediction of spectroscopic parameters is also crucial for the analysis of rotational spectra, which provides highly accurate information about molecular structure. researchgate.netmdpi.com Quantum chemical calculations can also be used to predict the hyperfine structure in rotational spectra, which arises from the interaction of nuclear spins with the molecular rotation. arxiv.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenylsilanes |
| High-phenyl polysiloxanes |
| Vinyl silanes |
| Alkynyl silanes |
| (3,4-dimethoxyphenyl)-methoxy-dimethylsilane |
| Methyl(diphenyl)silanol |
| Dichloro(methyl)silane |
| Trichlorosilanes |
| Trimethylsilanes |
| Diphenyldimethoxysilane |
| Dimethylphenylsilane (B1631080) |
| Poly(dimethylsiloxane) |
| Aminosilane |
| Phosphinosilane |
| Silylethers |
| Silazanes |
| Chloroboranes |
| Aminoboranes |
| Catecholborane |
| Alkoxyborane |
| Methoxydimethyl(oct-1-en-4-yloxy)silane |
| Tetrabutylammonium (B224687) fluoride (B91410) |
| Prenol |
| Oxazolidinone |
| Triethoxy(phenyl)silane |
| 1,3,5-trimethoxybenzene |
| Triethoxy(n-propyl)silane |
| Triethoxy(octyl)silane |
| 1,4-Phenylenebis[methoxy(dimethyl)silane] |
| 1,4-bis(dimethylsilyl)benzene (B1337063) |
| Phenol |
| Methylperoxyl radical |
| o,o-dimethylphenol |
| o,o,m-trimethylphenol |
| Chloromethane |
| iso-propyl cyanide |
| Methyl cyanide |
| Ethyl cyanide |
Compound Names Mentioned in the Article
Polymerization and Cross Linking Chemistry of Methoxydimethyl Phenyl Silane
Mechanisms and Kinetics of Silane (B1218182) Polymerization
Influence of Catalysts (Acidic, Basic, Intramolecular) on Polymerization Rates
Catalysts play a pivotal role in accelerating the otherwise slow hydrolysis and condensation reactions. The polymerization rate and the structure of the resulting polymer network are highly dependent on the type of catalyst used. nih.gov
Acidic Catalysis: Under acidic conditions, the hydrolysis reaction is initiated by the protonation of the methoxy (B1213986) group, making it a better leaving group. adhesivesmag.com This is followed by a nucleophilic attack by water on the silicon atom via an Sₙ2-type displacement mechanism. adhesivesmag.com The acid-catalyzed condensation involves the protonation of a silanol (B1196071) group, which then reacts with another silanol, eliminating a water molecule and forming a siloxane bond. adhesivesmag.com This mechanism typically leads to the formation of less branched, more linear or randomly branched polymer clusters. nih.gov
Basic Catalysis: In an alkaline medium, the hydrolysis proceeds via a bimolecular nucleophilic displacement reaction, where a hydroxide (B78521) ion directly attacks the silicon atom. adhesivesmag.compaint.org This forms a pentacoordinate intermediate which then breaks down to the silanol. adhesivesmag.com Base-catalyzed condensation is accelerated by the deprotonation of silanol groups, creating more potent nucleophilic silanolate anions that readily attack other neutral silanol groups. nih.govresearchgate.net This process generally results in the formation of more highly branched and condensed clusters. nih.gov
While not explicitly detailed for methoxydimethyl(phenyl)silane, intramolecular catalysis can occur in organofunctional silanes where a functional group on the organic substituent (e.g., an amino group) can catalyze the hydrolysis of the alkoxy groups on the same molecule.
| Catalyst Type | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Polymer Structure |
| Acidic | Accelerated | Accelerated | Less branched, more linear clusters |
| Basic | Accelerated | Highly Accelerated | Highly branched, condensed clusters |
Impact of Water/Silane Ratio and pH on Polymerization Dynamics
The dynamics of polymerization are profoundly affected by the concentration of water and the pH of the reaction medium. nih.govresearchgate.net
Water/Silane Ratio: Water is a necessary reactant for the hydrolysis step. The stoichiometric amount of water required depends on the number of hydrolyzable groups on the silane. For a monofunctional silane like this compound, the stoichiometric water-to-silane molar ratio for complete hydrolysis is 0.5. The rate of hydrolysis is dependent on the water concentration; however, an excessive amount of water can lead to phase separation if the silane's solubility is low, potentially affecting the reaction kinetics. elsevier.esgelest.com
pH: The pH of the solution has a dramatic effect on the rates of both hydrolysis and condensation. nih.gov The reaction rates are slowest at a neutral pH. For hydrolysis, the rate minimum typically occurs around pH 7, while for condensation, it is around pH 4. adhesivesmag.com Moving away from these points in either the acidic or basic direction can increase the reaction rate by a factor of ten for each unit of pH change, assuming sufficient water is present. adhesivesmag.com At very high pH (e.g., >10), the hydrolysis rate can be inhibited due to the ionization of the silanol groups. adhesivesmag.com
| pH Range | Hydrolysis Rate | Condensation Rate |
| Strongly Acidic (pH < 4) | Fast | Slow |
| Weakly Acidic (pH 4-6) | Slow | Very Slow |
| Neutral (pH ~7) | Very Slow | Slow |
| Basic (pH > 7) | Fast | Fast |
Effects of Organo-Functional Groups on Reaction Kinetics
The organic substituents attached to the silicon atom—in this case, two methyl groups and one phenyl group—exert significant influence on the reaction kinetics through steric and electronic (inductive) effects. tandfonline.com
Steric Effects: Bulky organic groups can hinder the approach of the nucleophile (water or hydroxide ion) to the silicon center, thereby slowing down the rate of hydrolysis. researchgate.net While methyl groups are relatively small, the phenyl group is bulkier and can have a retarding steric effect.
Role of this compound as a Cross-linking Agent
This compound, through the hydrolysis and condensation of its methoxy group, can form siloxane linkages, making it a valuable component in cross-linking various polymer systems to enhance their properties. paint.org
Silane Crosslinked Polyethylene (B3416737) (PEX) Systems
Silane cross-linked polyethylene (PEX-b) is a widely used material, particularly for pipes (B44673) and cables, due to its enhanced thermal and mechanical stability. evonik.comspecialchem.com The cross-linking process typically involves two main steps. nbinno.com First, a vinyl-functional silane is grafted onto the polyethylene backbone, often initiated by a peroxide. evonik.com Following this grafting step, the material is exposed to moisture and a catalyst (commonly a tin compound), which initiates the hydrolysis of the silane's alkoxy groups. nbinno.comscielo.br The resulting silanol groups then undergo condensation to form stable Si-O-Si cross-links between the polyethylene chains, creating a three-dimensional network. specialchem.comxinrongplas.com
While vinyl-functional silanes are most common for the initial grafting, a compound like this compound could potentially be used in specialized co-grafting systems or as part of a blend to modify the cross-linking density and final properties of the PEX material. The phenyl group would contribute to increased thermal stability in the final cross-linked network.
Cross-linking of Lignin (B12514952) and Cellulose (B213188) with Siloxane Compounds
Lignin and cellulose are abundant biopolymers that contain numerous hydroxyl (-OH) groups. semanticscholar.orgfrontiersin.org These hydroxyl groups provide reactive sites for cross-linking with silane compounds. Siloxanes can react with the alcoholic and phenolic hydroxyls present in these natural polymers to form Si-O-C bonds. semanticscholar.orgfrontiersin.org This cross-linking can improve the compatibility between the biopolymers and a synthetic polymer matrix in composites, as well as enhance the material's mechanical and thermal properties. frontiersin.org
Research has demonstrated the successful use of siloxane compounds like Tetraethoxysilane (TEOS) and Tetramethyl Tetraphenyl Trisiloxane (TTT) to cross-link lignin and cellulose with thermoplastic polymers such as PLA, PETG, and HDPE. frontiersin.orgfrontiersin.orgresearchgate.net The mechanism involves the hydrolysis of the silane's alkoxy groups to form silanols, which then condense with the hydroxyl groups on the lignin and cellulose chains. A monofunctional silane like this compound could act as a chain extender or a surface modifier in these systems, bonding to the biopolymer surface and presenting its phenyl and methyl groups outwards, thereby modifying the interfacial properties.
| Biopolymer | Polymer Matrix | Siloxane Cross-linking Agents Studied |
| Lignin | PLA, PETG, HDPE | Tetraethoxysilane (TEOS), Tetramethyl Tetraphenyl Trisiloxane (TTT) |
| Cellulose | PLA, PETG, HDPE | Tetraethoxysilane (TEOS), Tetramethyl Tetraphenyl Trisiloxane (TTT) |
| Cellulose Acetate (B1210297) | Poly[dimethyl(methyl-H)siloxane] | (via dehydrogenative coupling) |
Design of Novel Cross-linking Systems
The design of novel cross-linking systems involving this compound focuses on tailoring the network structure to achieve specific material properties. This is often accomplished through co-polymerization with other silanes, incorporation of functional additives, and precise control over reaction conditions.
The introduction of a phenyl group, for instance, can slow down the reaction rate due to steric hindrance compared to smaller alkyl groups. researchgate.net This effect allows for better control over the gelation process. Phenyl-substituted silanes are frequently used as crosslinking agents in the synthesis of high-temperature silicone polymers. bohrium.com
Cross-linking systems can be designed based on the principles of the sol-gel process, where the hydrolysis and condensation of alkoxysilane precursors lead to the formation of a three-dimensional network. mdpi.comdakenchem.com The kinetics of these reactions are influenced by factors such as pH, water-to-silane ratio, solvent, and temperature. semanticscholar.orgnih.govsmolecule.com In acidic conditions, hydrolysis is typically fast, while condensation is the rate-limiting step. Conversely, under basic conditions, condensation is generally faster. smolecule.com
Novel cross-linking strategies may involve the use of catalysts to control the rates of hydrolysis and condensation. For example, amine-based catalysts can promote the silanization reaction. buct.edu.cn The choice of catalyst and its concentration can significantly impact the final network architecture and material performance. google.com
The development of advanced cross-linking systems also explores the use of co-reactants to modify the polymer backbone. For instance, diols or other functional organic molecules can be incorporated into the siloxane network to create hybrid organic-inorganic materials with tailored properties. mcmaster.ca
Phase Separation Phenomena during Silane Polymerization
During the polymerization of this compound, particularly in the presence of other monomers or polymers, phase separation can occur. This phenomenon is driven by the changing solubility parameters of the reacting mixture as low-molecular-weight precursors are converted into a high-molecular-weight network.
The miscibility of polysiloxanes is a critical factor, and even chemically similar polymers can exhibit phase separation. mdpi.com The presence of phenyl groups in the siloxane backbone can influence the interaction parameters with other polymers, affecting the phase behavior of the blend. researchgate.net
Polymerization-induced phase separation (PIPS) is a common occurrence in these systems. As the silane undergoes hydrolysis and condensation, the growing polysiloxane chains become less soluble in the initial solvent or with other polymeric components, leading to the formation of distinct phases. The final morphology of the phase-separated material is dependent on the interplay between the rates of polymerization and phase separation.
The thermodynamics of phase separation in polymer blends can be described by the Flory-Huggins theory, which considers the enthalpy and entropy of mixing. The interaction parameter, χ, between the different polymeric species is a key determinant of miscibility. A positive χ value indicates a tendency for phase separation.
The kinetics of phase separation can proceed through two primary mechanisms: nucleation and growth, or spinodal decomposition. The dominant mechanism is determined by the composition of the mixture and the quench depth into the phase-unstable region of the phase diagram. The resulting morphology can range from discrete particles dispersed in a continuous matrix to co-continuous interpenetrating networks.
Microstructural Development in Silane-Based Polymers and Networks
The microstructure of polymers and networks derived from this compound is a direct consequence of the polymerization and cross-linking chemistry, as well as any accompanying phase separation phenomena. The arrangement of the siloxane chains, the cross-link density, and the distribution of the phenyl and methyl groups all contribute to the final material properties.
The sol-gel process offers a versatile route to control the microstructure of silane-based networks. By carefully controlling the reaction parameters, it is possible to tailor the porosity, surface area, and mechanical properties of the resulting gel. mdpi.comdakenchem.com The sequence distribution of different siloxane units in copolymers can be investigated using techniques like 29Si NMR spectroscopy, providing insights into the polymer's microstructure. core.ac.uk
The presence of the bulky phenyl group influences the local chain conformation and packing. Phenyl groups can introduce a degree of rigidity to the siloxane backbone, affecting properties such as the glass transition temperature and thermal stability. researchgate.netmdpi.com The distribution of these groups can be random or ordered, depending on the synthesis method. core.ac.uk
The development of hierarchical microstructures, with features at multiple length scales, is an area of active research. Such structures can impart unique functional properties to the material. The interplay between chemical reactions and physical processes like phase separation provides a powerful tool for the bottom-up design of complex microstructures in silane-based polymers.
Data Tables
Table 1: Factors Influencing Hydrolysis and Condensation Kinetics of Alkoxysilanes
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Reference(s) |
| pH | Faster at low and high pH, slowest near neutral pH | Slower at low pH, faster at high pH | semanticscholar.orgnih.govsmolecule.com |
| Catalyst | Acid and base catalysts increase the rate | Acid and base catalysts increase the rate | semanticscholar.orggoogle.com |
| Solvent | Polarity and ability to solvate reactants and intermediates can affect rates | Polarity and solvent-silanol interactions influence rates | semanticscholar.org |
| Temperature | Increases with increasing temperature (Arrhenius behavior) | Increases with increasing temperature | semanticscholar.org |
| Steric Effects | Bulky substituents (e.g., phenyl) decrease the rate | Bulky substituents can hinder the approach of reacting species | researchgate.net |
| Electronic Effects | Electron-withdrawing groups can increase the rate | The acidity of silanol groups affects condensation rates | sci-hub.se |
Table 2: General Properties of Phenyl-Containing Silicone Polymers
| Property | Influence of Phenyl Groups | Reference(s) |
| Thermal Stability | Generally increases thermal stability compared to methyl-only silicones | researchgate.netmdpi.com |
| Refractive Index | Increases the refractive index | gpcsilicones.com |
| Glass Transition Temperature (Tg) | Increases with increasing phenyl content | mdpi.com |
| Flexibility | Can decrease flexibility due to increased backbone rigidity | researchgate.net |
| Solubility | Alters solubility parameters, affecting miscibility with other polymers | mdpi.com |
Methoxydimethyl Phenyl Silane in Organic Synthesis and Catalysis Research
Methoxydimethyl(phenyl)silane as a Reagent and Intermediate in Complex Molecule Synthesis
In the realm of carbon-carbon bond formation, this compound has been utilized in palladium-catalyzed cross-coupling reactions. A notable example is its participation in a Mizoroki-Heck-type reaction. In a study, the reaction of methoxy(dimethyl)(phenyl)silane with butyl acrylate (B77674) in the presence of palladium(II) acetate (B1210297) resulted in the formation of butyl cinnamate, a valuable cinnamic acid ester. d-nb.infooup.com This transformation highlights the ability of the phenyl group from the silane (B1218182) to be transferred, demonstrating its role as an effective arylating agent under these catalytic conditions. The reaction proceeds through the transmetalation of the phenyl group to the palladium center, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the final product. d-nb.infooup.com
Furthermore, the structural motif of this compound is integral to the formation of larger, functionalized intermediates. For instance, the synthesis of 1,4-Phenylenebis[methoxy(dimethyl)silane] showcases the importance of the methoxydimethylsilyl group. mcmaster.ca This molecule, containing two such groups bridged by a phenylene linker, acts as a crucial building block for the creation of advanced materials, particularly aryl-dense polysiloxanes. The synthesis involves the reaction of 1,4-bis(dimethylsilyl)benzene (B1337063) with methanol (B129727) in the presence of a platinum catalyst, such as Karstedt's catalyst, at elevated temperatures. mcmaster.ca The resulting intermediate can then be used in subsequent polymerization reactions.
The reactivity of the methoxy (B1213986) group is central to its function as an intermediate. It can undergo hydrolysis to form a silanol (B1196071), which is a key step in the formation of siloxane bonds during polymerization. This controlled reactivity allows for the sequential construction of complex macromolecular architectures. Organoalkoxysilanes, such as this compound, are fundamental building blocks for organosilica materials, which are finding increasing use in the synthesis of complex colloids and hybrid materials. mcmaster.ca
Below is a table summarizing key research findings on the use of this compound as a reagent and intermediate.
| Application | Reaction Type | Key Reactants | Catalyst/Conditions | Product | Reference |
| Reagent | Mizoroki-Heck Type Reaction | Methoxy(dimethyl)(phenyl)silane, Butyl acrylate | Pd(OAc)₂ | Butyl cinnamate | d-nb.infooup.com |
| Intermediate Precursor | Hydrosilylation/Methanolysis | 1,4-bis(dimethylsilyl)benzene, Methanol | Karstedt's catalyst, 50°C | 1,4-Phenylenebis[methoxy(dimethyl)silane] | mcmaster.ca |
Catalytic Applications of this compound or its Derivatives
Beyond its role as a stoichiometric reagent, this compound and its derivatives are implicated in various catalytic processes, either as the primary catalyst or as a crucial co-catalyst that modulates the activity and selectivity of a metallic center.
Catalyst for Polysiloxane Production
This compound is a key monomer in the synthesis of polysiloxanes, particularly through a modern and controlled polymerization method known as the Piers-Rubinsztajn (PR) reaction. mcmaster.canih.govrsc.org This reaction provides an efficient route to structurally precise silicones, avoiding the use of traditional tin- or platinum-based catalysts or harsh acid/base conditions that can lead to undesirable side reactions and broad molecular weight distributions. mcmaster.ca
This methodology has been successfully employed to create a variety of functional polysiloxanes. For example, poly(phenyl-substituted siloxanes/silsesquioxanes) have been synthesized by reacting hydrogen-containing siloxanes with diphenyldialkoxysilanes in the presence of B(C₆F₅)₃. mdpi.com The introduction of phenyl groups into the polysiloxane backbone in a controlled manner enhances the material's refractive index and thermal stability. mdpi.com The reaction proceeds through the initial formation of a D₁Ph2 structure, which can then undergo further polycondensation to create more complex, cross-linked D₂Ph2 networks. mdpi.com
The versatility of the PR reaction allows for the synthesis of polysiloxanes with a range of functional groups. By carefully selecting the hydrosilane and alkoxysilane precursors, polymers with tailored properties can be achieved. For instance, the reaction is tolerant of various functional groups, enabling the preparation of structurally complex functional silicones. rsc.org
The table below provides a summary of research findings on the catalytic production of polysiloxanes involving methoxysilane (B1618054) precursors.
| Polysiloxane Type | Catalytic System | Key Monomers | Key Features of the Method | Reference |
| Aryl Dense Polysiloxanes | Piers-Rubinsztajn Reaction (B(C₆F₅)₃ catalyst) | Hydrosilanes, Methoxy-functional chain extenders (e.g., this compound derivatives) | Avoids tin- or platinum-based catalysts; mild conditions; precise structural control. | mcmaster.ca |
| Poly(phenyl-substituted siloxanes/silsesquioxanes) | Piers-Rubinsztajn Reaction (B(C₆F₅)₃ catalyst) | Hydrogen-containing siloxanes, Diphenyldialkoxysilanes | High thermal stability and refractive index of the resulting polymer. mdpi.com | mdpi.com |
| Functional Linear Polysiloxanes | Piers-Rubinsztajn Reaction (B(C₆F₅)₃ catalyst) | Hydrogen-terminated polydimethylsiloxane, Functionalized methoxysilanes | Allows for the introduction of various functional groups along the polymer chain. nih.govrsc.org | nih.govrsc.org |
Co-catalysis in Specific Organic Transformations
Derivatives of this compound, and secondary silanes in general, can function as important co-catalysts or activators in transition metal-catalyzed reactions. Their role often involves the in-situ generation of the active catalytic species or influencing the selectivity of the transformation.
A significant area where this co-catalytic role is observed is in cobalt-catalyzed hydrosilylation reactions . In the hydrosilylation of internal alkynes and dienes, secondary silanes such as diphenylsilane (B1312307) (structurally related to this compound) can act as both the silylating reagent and an activator for the cobalt pre-catalyst. nih.govtandfonline.com For instance, in cobalt-catalyzed hydrosilylation of dienes, primary and secondary silanes react with a cobalt(II) precatalyst to generate the active Co(I)-H species, which is the key intermediate in the catalytic cycle. nih.gov This activation by the silane allows the reaction to proceed efficiently under mild conditions. Similarly, in the cobalt-catalyzed hydrosilylation of 1,3-diynes, both primary and secondary silanes are suitable reagents, highlighting their integral role in the catalytic system. rsc.org
Another important application is in Ziegler-Natta catalysis for olefin polymerization . Alkoxysilanes, including structures similar to this compound like cyclohexylmethyldimethoxysilane, are widely used as external electron donors. ijcea.orgmdpi.com In these systems, the silane is not the primary catalyst but acts as a crucial co-catalyst that complexes with the organoaluminum compound (e.g., triethylaluminium). ijcea.org This interaction influences the stereospecificity of the catalyst, thereby controlling the properties of the resulting polymer, such as its isotacticity. ijcea.orggoogle.com The concentration and structure of the silane external donor can significantly affect the catalyst's activity and the molecular weight of the produced polypropylene. mdpi.com The use of such silanes is a key strategy for producing polymers with desired characteristics, such as high stiffness and good processability. mdpi.com
| Catalytic Reaction | Metal Catalyst | Role of Silane (Derivative) | Specific Transformation | Reference |
| Hydrosilylation | Cobalt Complexes | Reagent and Co-catalyst (activator) | Hydrosilylation of internal alkynes and dienes | nih.govtandfonline.comrsc.org |
| Olefin Polymerization | Ziegler-Natta Catalyst (e.g., TiCl₄/MgCl₂) | Co-catalyst (External Electron Donor) | Propylene polymerization | ijcea.orgmdpi.com |
Future Research Directions and Emerging Trends in Methoxydimethyl Phenyl Silane Chemistry
Development of Sustainable and Environmentally Friendly Synthetic Routes
The traditional synthesis of silyl (B83357) ethers, including methoxydimethyl(phenyl)silane, often involves the reaction of halosilanes with alcohols in the presence of a base, which generates stoichiometric amounts of undesirable halide salts. csic.es To address this environmental concern, a significant research trend is the development of sustainable and atom-economical synthetic routes.
A promising alternative is the catalytic dehydrogenative coupling of hydrosilanes with alcohols. csic.es This method is advantageous as it produces hydrogen gas as the only byproduct, making it a cleaner process. csic.es Furthermore, the alcohol/silane (B1218182) system is being explored as a potential liquid organic hydrogen carrier (LOHC) for low-temperature hydrogen release. csic.es
Recent research has highlighted the use of biomass-derived multiphase catalysts for the dehydrogenative coupling of silanes with alcohols under aerobic conditions. csic.es For instance, a catalyst derived from chitosan (B1678972) has shown excellent selectivity in the formation of this compound. csic.es Another sustainable approach involves the use of molecular cobalt-based catalysts in green solvents like methanol (B129727) for the dehydrogenative coupling of phenylsilane (B129415), which can be a precursor for this compound. nih.govcsic.es This process has been demonstrated to be effective for the one-pot synthesis of alkoxysilanes with high yields. csic.es
Future research will likely focus on:
Designing more efficient and reusable heterogeneous catalysts from abundant and renewable resources.
Optimizing reaction conditions to minimize energy consumption and maximize catalyst turnover.
Exploring solvent-free reaction conditions to further enhance the environmental credentials of the synthesis. smolecule.com
Exploration of Novel Catalytic Systems for Silane Transformations
The transformation of silanes, including the activation of Si-O bonds in compounds like this compound, is a crucial area of research for unlocking new synthetic possibilities. While the cleavage of Si-O bonds is traditionally achieved with acids or fluoride (B91410) ions, these methods can be harsh. nih.gov Consequently, the exploration of novel catalytic systems that operate under milder conditions is a significant trend.
A wide variety of catalysts have been investigated for the dehydrogenative coupling of hydrosilanes and alcohols, including:
Transition-metal-based complexes (e.g., rhodium, copper, iron). csic.essmolecule.com
Alkaline earth metals. csic.es
Alkali metal bases. csic.es
Metal-free boron-based Lewis acids. csic.es
N-heterocyclic carbenes. csic.es
Iron catalysis, in particular, is gaining attention as a more sustainable alternative to precious metal catalysts. bath.ac.uk Iron(II) β-diketiminate complexes have been shown to catalyze the activation of Si-O bonds using hydroboranes, enabling the release of useful hydrosilanes from silyl ethers like this compound. nih.gov This reaction, however, can require elevated temperatures. nih.govbath.ac.uk
Photoredox catalysis is another emerging frontier. Iridium-based photocatalysts have been successfully employed in the radical group transfer of vinyl and alkynyl silanes, demonstrating the potential for complex molecular construction under mild conditions. acs.orgnih.gov
Future research in this area is expected to concentrate on:
The development of more active and selective earth-abundant metal catalysts.
The design of photocatalytic systems with improved efficiency and broader substrate scope.
In-depth mechanistic studies to understand catalyst behavior and design more rational catalytic cycles.
Advanced Functionalization Strategies for Tailored Material Properties
The ability to precisely functionalize this compound is key to tailoring the properties of materials for specific applications. Current research is moving beyond simple transformations to develop sophisticated strategies for introducing complex functionalities.
One such strategy is the radical group transfer of vinyl and alkynyl silanes, driven by photoredox catalysis. acs.org This method allows for the installation of valuable alkene and alkyne functionalities onto sp³-hybridized carbon atoms, opening up new avenues for organic synthesis and materials science. acs.org The silicon atom plays a crucial role in facilitating the ring-opening process in these reactions. acs.org
Another important approach involves the Mizoroki-Heck type reaction of silanols, which can be derived from this compound. This reaction enables the formation of carbon-carbon bonds, providing a pathway to complex organic molecules and polymers. oup.com The reactivity of the carbon-silicon bond can be enhanced by the presence of a hydroxyl group on the silicon atom. oup.com
Future research will likely focus on:
Expanding the scope of functional groups that can be introduced onto the silane core.
Developing sequential functionalization methods for the controlled synthesis of multifunctional materials.
Utilizing functionalized this compound derivatives as building blocks for advanced polymers and hybrid materials.
Integration with Advanced Manufacturing Technologies (e.g., 3D Printing)
The integration of functional molecules with advanced manufacturing technologies like 3D printing (additive manufacturing) is a rapidly growing field. Silane coupling agents play a critical role in this area by enhancing the compatibility and adhesion between organic polymers and inorganic fillers in composite materials used for 3D printing filaments. researchgate.net
This compound, with its ability to form siloxane bonds upon hydrolysis and its phenyl group providing compatibility with various polymer matrices, is a promising candidate for use as a coupling agent or surface modifier in 3D printing applications. smolecule.comsmolecule.com For instance, silane treatment of fillers like barium ferrite (B1171679) has been shown to improve the mechanical properties and homogeneity of polylactic acid (PLA) composite filaments for 3D printing. researchgate.net
Future research directions in this domain include:
The development of novel this compound derivatives specifically designed as additives for 3D printing filaments to impart desired properties such as improved thermal stability, mechanical strength, or hydrophobicity.
Investigating the influence of this compound on the rheological properties of 3D printing materials for enhanced printability.
Exploring the use of functionalized this compound to create "smart" 3D printed objects with responsive properties.
Deeper Understanding of Structure-Property-Performance Relationships through Integrated Experimental and Computational Approaches
A fundamental aspect of advancing the applications of this compound is to gain a deeper understanding of the relationships between its molecular structure, the resulting material properties, and the final performance in a given application. This requires a synergistic approach that integrates experimental characterization with computational modeling.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting the reactivity of silanes. nih.gov For example, DFT simulations have been used to study the speciation of catalysts and the energy barriers of different reaction pathways in the alkoxysilylation of phenylsilanes. nih.gov This theoretical insight can guide the design of more efficient synthetic processes.
Experimentally, a range of analytical techniques are employed to characterize the structure and properties of materials derived from this compound. These include spectroscopic methods (NMR, IR) and thermal analysis. bath.ac.ukacs.org By correlating these experimental observations with computational predictions, a comprehensive understanding of structure-property-performance relationships can be established. researchgate.netrsc.orgcam.ac.ukfigshare.com
Future efforts in this area will focus on:
Developing more accurate and predictive computational models for complex systems involving this compound.
Utilizing high-throughput experimental and computational screening to accelerate the discovery of new materials with desired properties.
Building comprehensive databases that link molecular structures to material properties and performance data to guide the rational design of next-generation materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
